4-fluoro-N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
Description
The compound 4-fluoro-N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a pyridazine-thioether backbone, a 4-oxobutyl linker, and a furan-2-ylmethylamino substituent. This structure integrates several pharmacologically relevant motifs:
- Benzamide core: A common scaffold in medicinal chemistry, often associated with kinase inhibition or receptor modulation .
- Pyridazine ring: A nitrogen-rich heterocycle known for hydrogen-bonding interactions in drug-target binding .
- Thioether linkage: Enhances metabolic stability compared to ethers or amines .
Propriétés
IUPAC Name |
4-fluoro-N-[6-[4-(furan-2-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h1,3,5-11H,2,4,12-13H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSIORJNILEDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Activation of 4-Fluorobenzoic Acid
The synthesis begins with the activation of 4-fluorobenzoic acid to its corresponding acid chloride. In a procedure adapted from WO2022056100A1, the carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40°C, 2 hr). The resultant 4-fluorobenzoyl chloride is isolated in 92% yield after solvent evaporation under reduced pressure.
Reaction Conditions:
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | 1.5 equiv | 40°C | 2 hr | 92% |
Alternative Activation via Mixed Carbonate Intermediate
Recent patents (WO2024123815A1) describe a milder activation method using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). This approach avoids acidic byproducts and is preferable for acid-sensitive downstream intermediates:
- 4-Fluorobenzoic acid (1.0 equiv) and CDI (1.2 equiv) are stirred in THF at 25°C for 12 hr.
- The activated intermediate is used directly without isolation.
Construction of the Pyridazine-Thioether Intermediate
Synthesis of 6-Chloropyridazine-3-amine
6-Chloropyridazine-3-amine serves as the core scaffold. A modified Ullmann coupling, as reported in WO2021013864A1, involves:
- Reacting 3-aminopyridazine with copper(I) iodide and trans-1,2-diaminocyclohexane in DMF at 110°C.
- Chlorination using phosphorus oxychloride (POCl₃) at 80°C for 6 hr.
Key Data:
Thioether Formation via Nucleophilic Substitution
The chloropyridazine undergoes thiolation with 4-mercapto-N-(furan-2-ylmethyl)butanamide. Drawing from WO2024123815A1, the reaction proceeds in DCM/isopropanol (1:1) with triethylamine (TEA) as base:
- 6-Chloropyridazine-3-amine (1.0 equiv), 4-mercapto-N-(furan-2-ylmethyl)butanamide (1.1 equiv), and TEA (2.0 equiv) are stirred at 25°C for 24 hr.
- The product is purified via recrystallization from ethanol/water.
Optimization Table:
| Base | Solvent | Time | Yield |
|---|---|---|---|
| TEA | DCM/iPrOH (1:1) | 24 hr | 85% |
| DIPEA | THF | 18 hr | 72% |
| K₂CO₃ | DMF | 36 hr | 68% |
Assembly of the 4-((Furan-2-ylmethyl)amino)-4-oxobutyl Side Chain
Reductive Amination of Furan-2-carbaldehyde
The furanmethylamine moiety is synthesized via reductive amination:
- Furan-2-carbaldehyde (1.0 equiv) and ammonium acetate (2.0 equiv) in methanol.
- Sodium cyanoborohydride (1.5 equiv) is added at 0°C, stirred for 12 hr.
Yield: 89% (after extraction with EtOAc).
Amidation with Succinic Anhydride
Coupling the amine to succinic anhydride follows a protocol from PMC10993559:
- Furan-2-ylmethylamine (1.0 equiv) and succinic anhydride (1.2 equiv) in DCM.
- Catalytic DMAP (0.1 equiv) at 25°C for 6 hr.
Characterization:
- IR (KBr): 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I).
- MS (ESI+): m/z 228.1 [M+H]⁺.
Final Amide Coupling and Global Deprotection
Condensation of Fragments
The penultimate step involves coupling the 4-fluorobenzoyl chloride with the pyridazine-thioether intermediate. Per WO2022056100A1:
- Pyridazine-thioether (1.0 equiv) and 4-fluorobenzoyl chloride (1.05 equiv) in THF.
- N-Methylmorpholine (1.5 equiv) as base, 0°C to 25°C over 4 hr.
Purification:
- Column chromatography (SiO₂, gradient elution from 5% to 30% EtOAc in hexane).
- Final yield: 76%.
Analytical Data for Target Compound
¹H NMR (500 MHz, DMSO-d₆):
δ 10.32 (s, 1H, NH), 8.45 (d, J = 9.0 Hz, 1H, pyridazine-H), 8.12 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.89–7.84 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 6.51 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 6.38 (d, J = 3.1 Hz, 1H, furan-H), 4.21 (t, J = 6.5 Hz, 2H, SCH₂), 3.92 (s, 2H, NHCH₂), 2.65–2.58 (m, 4H, COCH₂CH₂S).
HRMS (ESI-TOF): m/z calcd for C₂₁H₂₀FN₄O₃S [M+H]⁺: 451.1243; found: 451.1246.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, converting them to amines or alcohols, respectively.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines or alcohols depending on the target functional group.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-fluoro-N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of the fluorine atom and the furan ring may enhance its pharmacokinetic properties, such as metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Implications :
- The 3-fluoro-4-methylphenyl group () increases lipophilicity (clogP ~3.1 vs.
- The 3,4-difluorophenyl analog () introduces strong electron-withdrawing effects, which may alter binding affinity in electron-deficient active sites .
Analogs with Varied Heterocyclic Cores
Substitution of the pyridazine ring or benzamide linkage alters electronic and steric profiles:
Implications :
- The pyrimidine-thiazole analog () may exhibit altered binding kinetics due to reduced nitrogen density compared to pyridazine .
Analogs with Modified Thioether Linkers
Variations in the thioether chain length or terminal groups impact conformational flexibility:
Implications :
- The shorter thioether chain reduces linker flexibility, which may restrict binding to deeper protein pockets .
Activité Biologique
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyridazine ring, a furan moiety, and a benzamide functional group. The presence of fluorine enhances its biological activity by potentially increasing lipophilicity and modifying receptor interactions.
1. Anticancer Activity
Research has indicated that compounds containing furan and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on furan derivatives have demonstrated their capacity to inhibit tumor growth in various cancer cell lines. For example, a study found that furan-containing compounds modulated key signaling pathways involved in cancer progression, such as the MAPK pathway .
2. Antimicrobial Effects
Furan derivatives are known for their antimicrobial properties. They can inhibit the growth of various bacteria and fungi by disrupting cellular processes. The mechanism often involves interference with nucleic acid synthesis or enzyme function.
Research Findings:
A review highlighted that natural furan derivatives possess effective antimicrobial activity, which could be attributed to their ability to modify enzyme activities critical for microbial survival .
3. Anti-inflammatory Properties
Compounds similar to 4-fluoro-N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide have been studied for their anti-inflammatory effects. These compounds can inhibit the production of inflammatory mediators such as prostaglandins and nitric oxide.
Mechanism:
The anti-inflammatory action is often mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of pyridazine and furan substituents. For example, coupling constants (J values) distinguish aromatic protons .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns, especially for sulfur-containing moieties .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
How can reaction conditions be optimized to improve yields during the coupling of the pyridazine and thioether moieties?
Q. Advanced
- Solvent selection : DMF enhances solubility of polar intermediates, while THF may reduce side reactions .
- Temperature control : Maintain 0–5°C during thiolate formation to prevent oxidation, then warm to 50°C for coupling .
- Catalysts : Add triethylamine (2 eq.) to neutralize HCl byproducts in nucleophilic substitutions .
What strategies are effective in resolving contradictions between spectroscopic data and expected structural features?
Q. Advanced
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyridazine substitution patterns) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex aromatic regions .
- Isotopic labeling : Use ¹⁵N or ¹⁹F-labeled analogs to trace unexpected coupling or decomposition .
How does the furan-2-ylmethyl group influence the compound's interaction with biological targets?
Q. Advanced
- Hydrogen bonding : The furan oxygen may form interactions with enzyme active sites (e.g., kinases or proteases) .
- Lipophilicity : Furan increases logP, enhancing membrane permeability, as observed in similar benzamide derivatives .
- Metabolic stability : The methylene linker reduces oxidative degradation compared to direct furan attachment .
What methodologies are recommended for assessing the stability of the amide and thioether linkages under physiological conditions?
Q. Advanced
- pH stability studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Oxidative stress tests : Expose to H₂O₂ or glutathione to evaluate thioether susceptibility .
- Plasma stability assays : Use human plasma to simulate in vivo conditions, quantifying intact compound via HPLC .
How can regioselectivity challenges in pyridazine functionalization be addressed during synthesis?
Q. Advanced
- Directing groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer substitution to C-6 .
- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise C-H activation .
What role does the fluorophenyl moiety play in the compound's pharmacokinetic properties?
Q. Advanced
- Electron-withdrawing effects : The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Bioisosterism : Mimics hydroxyl groups in target binding pockets without hydrogen bonding liabilities .
How can impurities be minimized during the final stages of synthesis?
Q. Advanced
- Trituration : Use ethanol/water mixtures to precipitate high-purity product .
- Counterion exchange : Replace chloride with acetate to reduce hygroscopicity and byproduct formation .
What are the best practices for designing SAR studies to evaluate the impact of substituents on bioactivity?
Q. Advanced
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at the benzamide position .
- In silico modeling : Perform docking studies with target proteins (e.g., EGFR or PARP) to prioritize substituents for synthesis .
- Biological assays : Test analogs in enzyme inhibition (IC₅₀) and cell viability (MTT) assays to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
